6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
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Overview
Description
6-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure, featuring a quinoxaline core fused with a pyrazole ring, and bearing sulfonyl and phenyl substituents, lends it distinct properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available quinoxaline and pyrazole derivatives.
Reaction Steps: The synthesis involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and subsequent coupling with the quinoxaline core.
Step 1: Formation of 3-phenyl-4,5-dihydro-1H-pyrazole via a condensation reaction of phenylhydrazine with an appropriate diketone.
Step 2: Sulfonylation of the pyrazole ring using phenylsulfonyl chloride under basic conditions.
Step 3: Coupling of the sulfonylated pyrazole intermediate with quinoxaline using a palladium-catalyzed cross-coupling reaction.
Reaction Conditions: Typical conditions involve the use of solvents such as dichloromethane or toluene, and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions, automation, and continuous flow techniques to enhance yield and efficiency.
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions at the pyrazole ring or the quinoxaline core.
Reduction: Reduction of the compound may target the quinoxaline ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the quinoxaline moiety.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in suitable solvents.
Substitution: Various halogenating agents or nucleophiles under controlled temperatures and solvents.
Major Products Formed:
Oxidation Products: Quinoxaline N-oxide or oxidized pyrazole derivatives.
Reduction Products: Reduced quinoxaline or desulfonylated products.
Substitution Products: Substituted quinoxaline derivatives depending on the specific reagents used.
Chemistry:
Catalysis: Used as a ligand or intermediate in the synthesis of complex catalysts.
Material Science: Incorporated into organic materials for electronic applications.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes or proteins.
Medicine:
Drug Development: Explored as a lead compound for developing therapeutics targeting various diseases.
Industry:
Chemical Manufacturing: Employed in the synthesis of fine chemicals and specialty polymers.
Mechanism of Action
Mechanism: The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Molecular Targets and Pathways:
Enzyme Inhibition: Interacts with active sites of enzymes, altering their activity.
Receptor Binding: Binds to specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
5-phenyl-3-(phenylsulfonyl)-1H-pyrazole-4-carboxamide
2-(3-phenyl-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)benzimidazole
This compound holds promise for a variety of applications, and ongoing research continues to uncover its potential in multiple scientific domains.
Properties
IUPAC Name |
6-[2-(benzenesulfonyl)-5-phenyl-3,4-dihydropyrazol-3-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c28-30(29,19-9-5-2-6-10-19)27-23(16-21(26-27)17-7-3-1-4-8-17)18-11-12-20-22(15-18)25-14-13-24-20/h1-15,23H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJJWYBHIUZUKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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